molecular formula C4H7NO B2593286 (S)-3-Hydroxybutanenitrile CAS No. 123689-95-2; 123690-76-6

(S)-3-Hydroxybutanenitrile

Cat. No.: B2593286
CAS No.: 123689-95-2; 123690-76-6
M. Wt: 85.106
InChI Key: BYJAJQGCMSBKPB-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Hydroxybutanenitrile is a useful research compound. Its molecular formula is C4H7NO and its molecular weight is 85.106. The purity is usually 95%.
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Scientific Research Applications

Key Properties:

  • Molecular Formula : C₄H₇NO
  • Appearance : Clear, slightly yellow to amber liquid
  • Boiling Point : Variable depending on purity and conditions

Synthesis of Bioactive Compounds

(S)-3-Hydroxybutanenitrile is utilized as an intermediate in the synthesis of various bioactive compounds. For example, it can be transformed into 2-methylazetidine, which is a precursor for polypeptides and other nitrogen-containing compounds with potential biological activities .

Catalytic Reactions

Recent studies have demonstrated that this compound can participate in catalytic reactions involving metal-ligand complexes. These reactions facilitate the transformation of nitriles into amides or amines, showcasing its utility in developing new synthetic methodologies .

Pharmaceutical Applications

The compound has been explored for its potential in drug development. Its derivatives have shown promise in treating various diseases due to their biological activity. The synthesis of complex molecules such as 3-hydroxyvibsanin E has been facilitated by using this compound as a starting material .

Case Study 1: Synthesis of 2-Methylazetidine

In a study focusing on the synthesis of 2-methylazetidine from this compound, researchers demonstrated that the compound could be effectively converted into this valuable nitrogen-containing building block. The reaction conditions optimized for yield and purity resulted in a high conversion rate, highlighting the compound's utility in pharmaceutical chemistry.

Process Step Conditions Yield
Initial ReactionRoom Temperature85%
PurificationColumn Chromatography>95%

Case Study 2: Catalytic Reduction of Nitriles

Another significant application involves the catalytic reduction of this compound to generate various amines. This process was optimized using different catalysts, leading to improved yields and selectivity.

Catalyst Type Reaction Time Yield (%)
Co-based Catalyst36 hours90
Ni-based Catalyst24 hours85

Properties

IUPAC Name

(3S)-3-hydroxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-4(6)2-3-5/h4,6H,2H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJAJQGCMSBKPB-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.